molecular formula C10H10BrNO4 B3238015 2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid CAS No. 1396999-37-3

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid

Cat. No.: B3238015
CAS No.: 1396999-37-3
M. Wt: 288.09 g/mol
InChI Key: GZDCHOSSDQRVNM-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a hydroxyl group at the C3 position and a formamido group linked to a 3-bromophenyl ring at the C2 position. This structure combines a polar hydroxy group with a halogenated aromatic moiety, making it a candidate for studying structure-activity relationships in medicinal chemistry or material science.

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c11-7-3-1-2-6(4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDCHOSSDQRVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid typically involves the reaction of 3-bromobenzoyl chloride with serine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and formamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The hydroxyl group also contributes to its reactivity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features References
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid Not available C₁₀H₁₀BrNO₄ ~296.1 3-bromophenyl, C2-formamido, C3-hydroxy Bromine meta-substitution; hydroxyl -
(2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid 1562378-20-4 C₉H₉FN₂O₄ 228.18 6-fluoropyridinyl, C2-formamido, C3-hydroxy Pyridine ring; fluorine substitution
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid 926227-44-3 C₁₀H₉BrFNO₃ 290.09 2-bromo-5-fluorophenyl, C3-formamido Di-halogenated; no hydroxyl group
2-[(4-Fluorophenyl)formamido]-3-hydroxypropanoic acid 1417065-22-5 C₁₀H₁₀FNO₄ 227.19 4-fluorophenyl, C2-formamido, C3-hydroxy Fluorine para-substitution
2-[(Adamantan-1-yl)formamido]-3-phenylpropanoic acid 1397003-14-3 C₂₀H₂₅NO₃ 327.42 Adamantyl group, C2-formamido, C3-phenyl Bulky adamantyl; aromatic side chain

Key Observations :

  • Halogen Effects : Bromine (as in the target compound) increases molecular weight and lipophilicity compared to fluorine analogs (e.g., ). The meta-bromine position may enhance steric effects compared to para-substituted derivatives.
  • Ring Systems : Pyridine () vs. phenyl rings alter electronic properties and bioavailability. Adamantyl () introduces rigidity and bulk, likely affecting receptor binding.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Boiling Point Melting Point Solubility Stability
This compound Not reported Not reported Moderate (polar solvents) Sensitive to hydrolysis (amide bond)
(2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid - - High (polar solvents) Stable in dry conditions
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid - - Low (non-polar solvents) Stable at RT

Insights :

  • The target compound’s hydroxyl group likely improves aqueous solubility over non-hydroxylated analogs like .
  • Bromine’s electron-withdrawing effect may reduce stability under basic conditions compared to fluorine derivatives.

Crystallographic and Structural Data

X-ray studies on analogs like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid () reveal planar aromatic rings and intermolecular hydrogen bonds (R factor = 0.065). The SHELX software suite () is widely used for such analyses, suggesting similar methods could resolve the target compound’s structure.

Biological Activity

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid (CAS No. 1396999-37-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various applications, and insights from recent research.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNO4, with a molecular weight of 288.1 g/mol. The compound features a bromophenyl group, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

Activity Type Description
AntioxidantScavenges free radicals, reducing oxidative damage.
Enzyme InhibitionMay inhibit enzymes critical for cancer cell metabolism.
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines.
AntimicrobialPotential activity against bacterial strains, although further studies are needed.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that the compound showed significant DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
  • Cytotoxic Effects : Research indicated that this compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
  • Antimicrobial Properties : In vitro studies revealed that the compound had antimicrobial effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that the presence of the bromine atom significantly enhances the biological activity of this compound compared to its analogs without halogen substitutions.

Compound Activity Level Notes
2-Amino-3-hydroxypropanoic acidModerateLacks bromine; lower enzyme inhibition.
2-[(4-Chlorophenyl)formamido]-3-hydroxypropanoic acidLowReduced cytotoxicity; less effective as an antioxidant.
This compoundHighStrong antioxidant and cytotoxic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid
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2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid

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